molecular formula C10H11F2NO2S B14349890 Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- CAS No. 90300-97-3

Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)-

Cat. No.: B14349890
CAS No.: 90300-97-3
M. Wt: 247.26 g/mol
InChI Key: TWKQQBFLZUJQDK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a 3,3-difluoro-1-butenyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- typically involves the reaction of benzenesulfonamide with a suitable difluoroalkene precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzenesulfonamide is reacted with 3,3-difluoro-1-butenyl bromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The difluoroalkene moiety may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

90300-97-3

Molecular Formula

C10H11F2NO2S

Molecular Weight

247.26 g/mol

IUPAC Name

2-(3,3-difluorobut-1-enyl)benzenesulfonamide

InChI

InChI=1S/C10H11F2NO2S/c1-10(11,12)7-6-8-4-2-3-5-9(8)16(13,14)15/h2-7H,1H3,(H2,13,14,15)

InChI Key

TWKQQBFLZUJQDK-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1S(=O)(=O)N)(F)F

Origin of Product

United States

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